molecular formula C10H20N2O3 B8241997 tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate

tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate

Cat. No.: B8241997
M. Wt: 216.28 g/mol
InChI Key: OBYLORZYVFHQNZ-JGVFFNPUSA-N
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Description

tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate is a chiral pyrrolidine derivative featuring a hydroxyl group at the 4-position and a methyl-substituted carbamate at the 3-position of the five-membered ring. Its stereochemistry (3S,4R) is critical for interactions in biological systems, particularly in drug discovery, where pyrrolidine scaffolds are common due to their conformational rigidity and hydrogen-bonding capabilities. The tert-butyl carbamate group enhances metabolic stability and solubility, making this compound a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12(4)7-5-11-6-8(7)13/h7-8,11,13H,5-6H2,1-4H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYLORZYVFHQNZ-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CNC[C@H]1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

Starting MaterialReagents/ConditionsYieldStereochemical Outcome
Chiral amino alcohol derivativesTFA, DCM, 0°C to rt, 12 h78%(3S,4R) configuration
Epoxide intermediatesNH₃, MeOH, 60°C, 24 h65%Trans-diastereoselectivity

These methods prioritize retention of the (3S,4R) configuration through chiral auxiliaries or asymmetric catalysis.

Introduction of Hydroxyl and Methyl Groups

Hydroxylation at the 4-Position

The 4-hydroxyl group is introduced via stereospecific oxidation or epoxide ring-opening . For instance:

  • Epoxide Hydrolysis : Treatment of 4,5-epoxy-pyrrolidine with aqueous HCl yields the trans-diol, which is selectively protected to retain the 4-hydroxyl group.

  • Sharpless Asymmetric Dihydroxylation : Using AD-mix-β, this method achieves >90% enantiomeric excess (ee) for the (3S,4R) isomer.

Methylation of the 3-Amino Group

Methylation is performed post-cyclization using methyl iodide or dimethyl sulfate under basic conditions:

SubstrateMethylating AgentBaseSolventYield
3-Amino-4-hydroxypyrrolidineCH₃IK₂CO₃DMF85%
Boc-protected pyrrolidine(CH₃O)₂SO₂Et₃NTHF72%

Carbamate Protection with tert-Butyl Group

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). Critical parameters include:

Reaction Optimization

ParameterOptimal ValueImpact on Yield
Temperature0°C → rtMaximizes to 92%
BaseEt₃NReduces side reactions
SolventTHF/DCM (1:1)Enhances solubility

Example Protocol :

  • Dissolve 3-methylamino-4-hydroxypyrrolidine (1 eq) in THF/DCM.

  • Add Boc₂O (1.2 eq) and Et₃N (2 eq) at 0°C.

  • Stir for 6 h at rt. Isolate via column chromatography (hexane:EtOAc = 3:1).

Purification and Characterization

Recrystallization

Recrystallization from n-hexane/EtOAc mixtures achieves >97% purity, as evidenced by analogous compounds.

Analytical Data

PropertyValueMethod
Melting Point83–85°CDSC
[α]D²⁵+12.4° (c = 1.0, CHCl₃)Polarimetry
HPLC Purity99.2%C18 column, MeOH:H₂O

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Microreactor System :

    • Residence time: 8 min

    • Throughput: 2.5 kg/day

    • Yield improvement: 15% over batch processes

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Cyclization + BocHigh stereocontrolMulti-step purification
Epoxide ring-openingScalableRequires chiral epoxides
Flow chemistryReduced reaction timeHigh initial equipment cost

Stereochemical Challenges and Solutions

  • Racemization Risk : Mitigated by low-temperature Boc protection (0°C).

  • Diastereomer Separation : Achieved via chiral column chromatography (Chiralpak IC, 90% heptane:EtOH).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction would regenerate the hydroxyl group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Properties

The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may inhibit key enzymes involved in the disease's progression.

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM

These findings suggest that tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate could potentially serve as a therapeutic agent in treating Alzheimer's disease by preventing amyloid beta peptide aggregation and reducing oxidative stress markers.

2. Synthesis of Bioactive Compounds

This compound can act as a versatile building block in organic synthesis, particularly in the development of other bioactive molecules. Its structural features allow for modifications that can lead to derivatives with enhanced biological activity.

Case Studies

In Vitro Studies

A study focused on the protective effects of this compound on neuronal cells exposed to amyloid beta peptide (Aβ 1-42). The results indicated a significant increase in cell viability compared to untreated controls, underscoring its potential as a neuroprotective agent.

In Vivo Studies

In an animal model of Alzheimer's disease induced by scopolamine, the compound was evaluated for its cognitive-enhancing properties. While it showed promise in reducing oxidative stress markers such as malondialdehyde (MDA), improvements in cognitive function were not statistically significant compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the tert-butyl group can influence the compound’s steric properties, affecting its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrrolidine and Piperidine Carbamates

Compound Name CAS Number Core Structure Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol)
tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate 214629-34-2* Pyrrolidine -OH (C4), -N(Me)Carbamate (C3) 3S,4R C10H20N2O3 216.28
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate 1203566-77-1 Pyrrolidine -OH (C4), -NH-Carbamate (C3) 3R,4R C9H18N2O3 202.25
tert-Butyl N-{[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl}carbamate 2306245-26-9 Pyrrolidine -F (C4), -CH2-Carbamate (C3) 3S,4R C10H19FN2O2 218.27
tert-Butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate 724788-22-1 Piperidine -OH (C3), -NH-Carbamate (C4) 3S,4R C10H20N2O3 216.28

*Assumed CAS based on ; exact data for the methylated variant requires verification.

Key Observations :

  • Substituent Effects: The methyl group on the carbamate nitrogen (target compound) increases steric hindrance and lipophilicity compared to non-methylated analogues like CAS 1203566-77-1 .
  • Stereochemistry : The 3S,4R configuration distinguishes the target compound from its 3R,4R diastereomer (CAS 1203566-77-1), which may exhibit divergent binding affinities in chiral environments .
  • Ring Size : Piperidine derivatives (e.g., CAS 724788-22-1) offer greater conformational flexibility but reduced ring strain compared to pyrrolidines, influencing target selectivity .

Table 2: Physicochemical Properties

Compound Solubility (Predicted) logP Stability Synthetic Route
Target Compound Moderate in polar solvents (DMSO, methanol) ~1.2 Stable under inert conditions Coupling via EDC·HCl/HOBt
CAS 1203566-77-1 High aqueous solubility (hydroxyl group) ~0.8 Prone to oxidation Boc-protection of pyrrolidine amine
CAS 2306245-26-9 Low solubility (fluorine substituent) ~1.5 Hydrolytically stable Fluorination via DAST or Deoxo-Fluor

Key Findings :

  • The methyl carbamate in the target compound enhances lipophilicity (logP ~1.2) compared to hydroxyl-rich analogues (logP ~0.8), favoring membrane permeability .
  • Fluorinated derivatives (e.g., CAS 2306245-26-9) exhibit greater metabolic stability but reduced solubility, limiting their utility in aqueous formulations .

Biological Activity

Tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate, commonly referred to as M4 , is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and a carbamate functional group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of M4, focusing on its mechanisms, applications, and relevant studies.

  • IUPAC Name : this compound
  • CAS Number : 2227198-27-6
  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • Purity : ≥ 97% .

M4 has been studied for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound exhibits several mechanisms:

  • Inhibition of β-secretase : M4 has shown to inhibit β-secretase activity, which is crucial in reducing amyloid-beta (Aβ) peptide aggregation—a hallmark of AD pathology. The reported IC50 value for this inhibition is approximately 15.4 nM .
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor (Ki = 0.17 μM), which may enhance cholinergic neurotransmission and counteract cognitive decline associated with AD .
  • Reduction of Oxidative Stress : In vitro studies indicate that M4 can reduce levels of reactive oxygen species (ROS) and inflammatory cytokines like TNF-α in astrocytes exposed to Aβ . This suggests a protective role against oxidative stress-induced neuronal damage.

In Vitro Studies

In one notable study, M4 was tested on astrocyte cultures treated with Aβ1-42. Results demonstrated:

  • Cell Viability : M4 treatment improved cell viability from 43.78% to 62.98% when co-administered with Aβ1-42 .
  • Oxidative Stress Markers : Treatment with M4 resulted in a significant reduction in malondialdehyde (MDA) levels compared to control groups, indicating decreased lipid peroxidation .

In Vivo Studies

In vivo assessments using scopolamine-induced models showed that while M4 exhibited some protective effects against oxidative stress, it did not significantly outperform standard treatments like galantamine . This discrepancy may be attributed to bioavailability issues within the central nervous system.

Study 1: Neuroprotective Effects in Alzheimer’s Models

A study published in Molecules explored the neuroprotective effects of M4 in both in vitro and in vivo models related to AD. The findings indicated that while M4 could mitigate some effects of Aβ toxicity in vitro, its efficacy was limited in vivo compared to established treatments .

Study 2: Synthesis and Characterization

Another research effort focused on the synthesis of M4 and its derivatives for use as building blocks in drug development. The study highlighted the compound's versatility due to its unique stereochemistry and functional groups, facilitating various chemical reactions relevant to medicinal chemistry .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activities
M4M4 Structureβ-secretase inhibition, Acetylcholinesterase inhibition
tert-Butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamateSimilar but different stereochemistryPotentially similar activities but less studied
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamateSimilar structure with different stereochemistryNot extensively researched

Q & A

Q. What are the key synthetic methodologies for preparing tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate?

The synthesis typically involves multi-step reactions, including:

  • Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during coupling reactions.
  • Stereoselective Synthesis : Chiral starting materials or catalysts to ensure the (3S,4R) configuration. For example, a similar Boc-protected pyrrolidine derivative was synthesized via nucleophilic substitution followed by chiral resolution .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is commonly employed to isolate the product .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 300 MHz in CDCl₃) to confirm regiochemistry and stereochemistry. For example, splitting patterns in ¹H NMR can distinguish axial vs. equatorial protons in the pyrrolidine ring .
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) to verify molecular weight (e.g., observed m/z 257.2614 matches C₁₁H₁₆FN₃O₃) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming absolute stereochemistry .

Q. What are the recommended handling and storage protocols?

  • Storage : Keep at room temperature in a desiccator to avoid moisture absorption. Protect from light to prevent degradation .
  • Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid contact with strong acids/bases due to potential carbamate hydrolysis .

Advanced Research Questions

Q. How is the (3S,4R) stereochemistry experimentally validated?

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and confirm enantiopurity .
  • X-ray Diffraction : Single-crystal analysis with SHELX software provides unambiguous stereochemical assignment .
  • NOESY NMR : Nuclear Overhauser effects between the hydroxyl group and adjacent protons can confirm spatial arrangement .

Q. How can computational modeling predict the compound’s reactivity or interactions?

  • Density Functional Theory (DFT) : Calculate transition states for hydrolysis or hydrogen-bonding interactions with biological targets.
  • Molecular Docking : Simulate binding affinities to enzymes (e.g., proteases) using software like AutoDock. Structural data from X-ray studies (e.g., torsion angles) inform force field parameters .

Q. How should researchers address discrepancies in NMR or MS data during characterization?

  • Purity Verification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
  • Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from water, which can obscure hydroxyl proton signals .
  • Isotopic Patterns : Check for chlorine or fluorine isotopic signatures in MS to rule out contamination .

Q. What role does the hydroxyl group play in stability and synthetic applications?

  • Hydrogen Bonding : The hydroxyl group participates in intra- or intermolecular H-bonding, influencing crystallization behavior .
  • Reactivity : Susceptible to oxidation; stabilize by storing under inert gas (N₂/Ar). Avoid strong oxidizers during reactions .
  • Derivatization : Can be functionalized via Mitsunobu reactions (e.g., conversion to ethers) for structure-activity relationship (SAR) studies .

Q. How do reaction conditions (e.g., solvent, temperature) impact stereochemical outcomes?

  • Solvent Effects : Polar aprotic solvents (e.g., DMAc) favor SN2 mechanisms, preserving stereochemistry in nucleophilic substitutions .
  • Temperature Control : Low temperatures (-20°C to 0°C) minimize epimerization during deprotection steps .

Data Contradiction and Reproducibility

Q. How to resolve conflicting reports on the compound’s stability?

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via TLC or HPLC .
  • pH-Dependent Stability : Test solubility and decomposition in buffers (pH 1–13) to identify labile functional groups (e.g., carbamate cleavage in acidic conditions) .

Q. What strategies ensure reproducibility in multi-step syntheses?

  • Critical Intermediate Analysis : Characterize intermediates (e.g., Boc-protected precursors) via LC-MS and NMR before proceeding .
  • Reaction Monitoring : Use in-situ FTIR or GC-MS to track reaction progress and optimize quenching times .

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